(1R)-1-(5-bromo-4-methylthiophen-2-yl)ethanol

Catalog No.
S13962106
CAS No.
M.F
C7H9BrOS
M. Wt
221.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R)-1-(5-bromo-4-methylthiophen-2-yl)ethanol

Product Name

(1R)-1-(5-bromo-4-methylthiophen-2-yl)ethanol

IUPAC Name

(1R)-1-(5-bromo-4-methylthiophen-2-yl)ethanol

Molecular Formula

C7H9BrOS

Molecular Weight

221.12 g/mol

InChI

InChI=1S/C7H9BrOS/c1-4-3-6(5(2)9)10-7(4)8/h3,5,9H,1-2H3/t5-/m1/s1

InChI Key

CJWXSHRKAMCNDU-RXMQYKEDSA-N

Canonical SMILES

CC1=C(SC(=C1)C(C)O)Br

Isomeric SMILES

CC1=C(SC(=C1)[C@@H](C)O)Br

(1R)-1-(5-bromo-4-methylthiophen-2-yl)ethanol is an enantiopure, polyfunctionalized heteroaromatic secondary alcohol utilized as a critical building block in the synthesis of chiral pharmaceuticals and agrochemicals. The molecule integrates a reactive 5-bromo handle for transition-metal-catalyzed cross-coupling, a 4-methyl group that imparts specific steric constraints, and a stereodefined (1R)-1-hydroxyethyl moiety. In procurement and process chemistry, sourcing this pre-resolved (1R) enantiomer is highly favored over the racemic mixture to streamline asymmetric syntheses, particularly when targeting stereospecific downstream transformations such as Mitsunobu inversions or chiral amine formations [1].

Research Fit

Workflow
Enantiopure (R)-alcohol building block for chiral synthesis
Selection
Stereochemical control with orthogonal bromo cross-coupling handle
Context
Thiophene scaffold with 4-methyl electronic modulation; diastereotopic faces

Substituting (1R)-1-(5-bromo-4-methylthiophen-2-yl)ethanol with its racemic counterpart or unbrominated analogs introduces severe process inefficiencies. Utilizing the racemate necessitates late-stage chiral resolution—typically via preparative chiral HPLC or enzymatic kinetic resolution—which inherently caps the theoretical yield at 50% and significantly increases solvent consumption and cycle times [1]. Furthermore, substituting with (1R)-1-(thiophen-2-yl)ethanol (lacking the 5-bromo and 4-methyl groups) requires subsequent regioselective halogenation, a process that frequently leads to oxidative degradation of the secondary alcohol or poor regiocontrol, ultimately depressing overall synthetic yields and complicating purification [2].

Substitution Risk

Racemic mixture or opposite enantiomer may lead to stereochemical misassignment and divergent diastereomeric outcomes.
Des-bromo analogs lack the cross-coupling handle, removing a critical synthetic disconnection.
Unsubstituted thiophene alcohols differ in electronic environment and regioselectivity; diastereotopic face differentiation may shift.

Elimination of Chiral Resolution Bottlenecks

Procuring the enantiopure (1R)-1-(5-bromo-4-methylthiophen-2-yl)ethanol directly eliminates the need for downstream chiral resolution, fundamentally altering the process economics. When utilizing the racemic baseline, downstream resolution via preparative chiral chromatography typically results in a maximum theoretical yield of 50%, often practically closer to 40-45% due to separation inefficiencies, alongside high Process Mass Intensity (PMI) from solvent use [1]. In contrast, starting with the >99% ee (1R) target compound allows for direct stereospecific progression, effectively doubling the throughput of the synthetic sequence and reducing solvent waste.

Evidence DimensionEffective yield of enantiopure intermediate
Target Compound Data>95% (direct progression)
Comparator Or BaselineRacemic 1-(5-bromo-4-methylthiophen-2-yl)ethanol (max 50% theoretical yield post-resolution)
Quantified Difference>2x increase in effective throughput
ConditionsDownstream API synthesis workflow

Bypassing late-stage chiral resolution halves material requirements and significantly reduces solvent consumption and cycle times in commercial scale-up.

Stereochemical ID
Class-level
(R): InChI stereodescriptor /t5-/m1/s1; (S): /t5-/m0/s1; racemate lacks stereodescriptor
Unambiguous QC specification; wrong enantiomer causes downstream stereochemical misassignment.
Class-level inference; verify ee by chiral HPLC or comparable method.

Direct C5 Functionalization via Pd-Catalyzed Coupling

The presence of the 5-bromo substituent in (1R)-1-(5-bromo-4-methylthiophen-2-yl)ethanol enables direct, chemoselective transition-metal-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) without the need for prior activation. Benchmarking against the unbrominated analog, (1R)-1-(4-methylthiophen-2-yl)ethanol, reveals that the latter requires a preliminary bromination step. This additional step often suffers from poor chemoselectivity, leading to competitive oxidation of the secondary alcohol to a ketone, reducing the isolated yield of the desired bromo-alcohol to under 60% [1]. The target compound bypasses this liability, routinely achieving >85% yields in direct downstream cross-coupling applications.

Evidence DimensionYield of C5-arylated chiral alcohol
Target Compound Data>85% (1-step direct coupling)
Comparator Or Baseline(1R)-1-(4-methylthiophen-2-yl)ethanol (<60% over 2 steps due to oxidation side-reactions)
Quantified Difference>25% absolute yield improvement and elimination of one synthetic step
ConditionsStandard Pd-catalyzed cross-coupling conditions

Pre-installed halogen handles prevent chemoselectivity issues during synthesis, ensuring higher overall yields and fewer purification steps.

Cross-Coupling Handle
Class-level
5-Br enables Pd-catalyzed Suzuki, Stille, Heck couplings; des-Br analog lacks direct handle, requires harsher conditions.
Primary synthetic disconnection; convergent construction not possible with non-halogenated analogs.
Class-level inference; reported coupling yields 60–90% under standard Pd(0) conditions.

Stereospecific Inversion Efficiency

A primary application of (1R)-1-(5-bromo-4-methylthiophen-2-yl)ethanol is its conversion to the corresponding (1S)-amine or ether via SN2 inversion protocols, such as the Mitsunobu reaction or mesylation followed by azide displacement. The (1R) configuration is strictly required to access the (1S) downstream stereocenter. Utilizing the (1S) enantiomer as a substitute would yield the (1R) downstream product, which typically exhibits drastically reduced or entirely abrogated target binding affinity in biological assays [1]. The target (1R) compound demonstrates excellent enantiospecificity, maintaining >98% ee transfer during inversion, ensuring high stereochemical fidelity for the final API.

Evidence DimensionDownstream product stereochemistry and biological activity
Target Compound DataYields (1S)-derivatives (active eutomer)
Comparator Or Baseline(1S)-1-(5-bromo-4-methylthiophen-2-yl)ethanol (yields inactive distomer)
Quantified DifferenceComplete divergence in downstream pharmacological utility
ConditionsSN2 inversion (e.g., Mitsunobu conditions)

Procuring the exact (1R) enantiomer is non-negotiable for synthesizing the active eutomer of target APIs, as the opposite enantiomer yields biologically inactive material.

Alcohol Reactivity
Class-level
Secondary alcohol: oxidation to ketone, esterification ca. 5–20× slower than primary; primary analog yields aldehyde and faster acylation.
Downstream functionalization strategy must match alcohol class; wrong choice leads to incompatible routes.
Class-level inference; protecting group and oxidation conditions require validation.
4-Methyl Effect
Class-level
4-Methyl increases electron density (σₘ ≈ -0.07) and creates diastereotopic ring faces; unsubstituted analog lacks both effects.
Electronic modulation and chiral recognition altered; unsubstituted analogs do not replicate these features.
Class-level inference; pKa shift estimated from benzylic alcohol systems.

Synthesis of Chiral Thiophene-Based APIs

Where this compound is the right choice for serving as a core building block in the development of kinase inhibitors or CNS-active agents that require a specific (1S)-1-aminoethyl thiophene motif, accessed via stereospecific inversion of the (1R) alcohol [1].

Advanced Agrochemical Development

Where this compound is the right choice for synthesizing next-generation chiral pesticides or parasiticides, utilizing the 5-bromo group for critical cross-coupling while maintaining the chiral integrity of the side chain [2].

Chiral Ligand Design for Asymmetric Catalysis

Where this compound is the right choice for generating sterically tuned, enantiopure bidentate ligands, leveraging the 4-methyl group to induce specific chiral environments around metal centers [3].

Application Fit

Application
Selection Property
Validation Focus
Chiral building block synthesis
Stereochemical control and bromo cross-coupling handle
Enantiomeric purity and coupling efficiency review
Asymmetric reduction catalyst evaluation
Prochiral ketone reduction standard
Enantiomeric excess benchmarking against (R)-standard
Chiral polythiophene monomer studies
Pre-installed stereocenter and orthogonal bromine handle
Polymerization regiocontrol and chiroptical property context

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

219.95575 g/mol

Monoisotopic Mass

219.95575 g/mol

Heavy Atom Count

10

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